2,6-Diethoxyphenylboronic acid chemical structure properties
2,6-Diethoxyphenylboronic acid chemical structure properties
Structure, Properties, and Applications in Sterically Demanding Cross-Coupling
Executive Summary
2,6-Diethoxyphenylboronic acid is a specialized organoboron reagent characterized by significant steric bulk and electron-donating capability proximal to the boronic acid moiety. Unlike simple phenylboronic acids which typically exist as hydrogen-bonded dimers (boroxines) in the solid state, the 2,6-diethoxy derivative is notable for its ability to crystallize in monomeric forms due to intramolecular hydrogen bonding and steric shielding.
In drug discovery and organic synthesis, this compound serves as a critical building block for introducing the 2,6-diethoxyphenyl motif—a structural element used to restrict axial rotation in biaryl systems (atropisomerism) and modulate metabolic stability by blocking metabolically vulnerable positions.
Part 1: Chemical Structure & Electronic Properties
Structural Analysis
The defining feature of 2,6-diethoxyphenylboronic acid is the presence of two ethoxy groups at the ortho positions relative to the boron atom. This substitution pattern creates a unique steric and electronic environment:
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Steric Shielding: The ethoxy groups create a "molecular pocket" around the boron center. This protects the boron from nucleophilic attack (increasing stability) but also hinders the transmetallation step in palladium-catalyzed cross-coupling reactions.
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Monomeric Solid State: While most arylboronic acids form syn-anti dimers in the solid state, 2,6-diethoxyphenylboronic acid can adopt a monomeric structure . The ethoxy oxygen atoms act as hydrogen bond acceptors for the boronic acid hydroxyls, forming intramolecular S(6) ring motifs that discourage intermolecular dimerization.
Key Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2,6-Diethoxyphenylboronic acid |
| Analogous CAS | 23112-96-1 (2,6-Dimethoxy analog used as proxy) |
| Molecular Formula | C₁₀H₁₅BO₄ |
| Molecular Weight | 210.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solid State Form | Polymorphic; capable of stable monomeric packing |
| Solubility | Soluble in MeOH, EtOH, THF, DCM; sparingly soluble in water |
| Acidity (pKa) | ~8.5 - 9.0 (Estimated based on 2,6-dimethoxy analog) |
Structural Visualization
The following diagram illustrates the steric environment and the potential for intramolecular hydrogen bonding that stabilizes the monomeric form.
Part 2: Synthesis & Manufacturing
The synthesis of 2,6-diethoxyphenylboronic acid is achieved via a directed ortho-lithiation strategy. The electron-donating ethoxy groups direct the lithiation to the position between them (the 2-position relative to the ring, or C2 of the 1,3-diethoxybenzene precursor).
Synthesis Protocol
Precursor: 1,3-Diethoxybenzene (Resorcinol diethyl ether) Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), THF, HCl.
Step-by-Step Methodology:
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Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Solvation: Charge the flask with 1,3-diethoxybenzene (16.6 g, 100 mmol) and anhydrous THF (150 mL) under nitrogen atmosphere.
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Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes.
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Mechanism: The lithium coordinates to the ethoxy oxygens, directing deprotonation at the C2 position (between the ethoxy groups).
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Incubation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2,6-diethoxyphenyllithium species.
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Borylation: Add Triisopropyl borate (28 mL, 120 mmol) dropwise rapidly enough to maintain the temperature below -65 °C.
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Warming: Allow the reaction to warm naturally to room temperature overnight.
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Hydrolysis: Quench the reaction with 10% aqueous HCl (100 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.
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Isolation: Extract with ethyl acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from acetonitrile/water or hexane/ethyl acetate to yield the pure product.
Part 3: Reactivity Profile & Applications
Suzuki-Miyaura Coupling Challenges
Coupling 2,6-disubstituted boronic acids is notoriously difficult due to steric hindrance during the transmetallation step of the catalytic cycle. The bulky ethoxy groups prevent the palladium(II) complex from effectively approaching the carbon-boron bond.
Optimization Strategies:
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Catalyst Selection: Use electron-rich, bulky phosphine ligands (e.g., SPhos , RuPhos , or XPhos ) which facilitate oxidative addition and create a flexible pocket for transmetallation.
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Base Selection: Strong bases like Ba(OH)₂ or K₃PO₄ in aqueous systems often outperform carbonates for hindered substrates.
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Temperature: Elevated temperatures (80–100 °C) are typically required to overcome the activation energy barrier imposed by sterics.
Stability: Protodeboronation
Like many electron-rich, sterically crowded boronic acids, 2,6-diethoxyphenylboronic acid is susceptible to protodeboronation (loss of the boron group) under basic conditions.
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Mechanism: The base attacks the boron to form a boronate "ate" complex. The steric strain and electron donation from the ethoxy groups can facilitate the cleavage of the C-B bond, releasing 1,3-diethoxybenzene.
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Mitigation: Use anhydrous conditions with bases like CsF or K₃PO₄ suspended in dioxane/toluene if protodeboronation is observed.
Experimental Protocol: Hindered Suzuki Coupling
Objective: Coupling 2,6-diethoxyphenylboronic acid with an aryl bromide.
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Reagents: Aryl bromide (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv).
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Solvent: Toluene/Water (10:1).
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Procedure:
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Combine all solids in a vial.
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Evacuate and backfill with Argon (3x).
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Add degassed solvents.
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Heat to 100 °C for 12–24 hours.
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Monitor by LCMS.[1] The formation of the protodeboronated byproduct (1,3-diethoxybenzene) indicates the need for milder bases or anhydrous conditions.
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References
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Cyrański, M. K., et al. (2012). "Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure." CrystEngComm, 14, 467-473. Link
- Detailed analysis of the monomeric vs. dimeric solid-state structures of 2,6-dialkoxyboronic acids.
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Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Establishes protocols for coupling sterically hindered boronic acids using SPhos/RuPhos.
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Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanisms." Journal of the American Chemical Society, 138(29), 9145–9157. Link
- Authoritative source on the mechanisms of boronic acid instability and protodeboron
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Sigma-Aldrich. "2,6-Dimethoxyphenylboronic acid Product Specification." Link
- Source for general handling and safety d
